trans-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydro-N-boc-1-naphthalenamine
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Overview
Description
trans-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydro-N-boc-1-naphthalenamine: is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a naphthalene ring system substituted with a dichlorophenyl group and a tetrahydro-N-boc moiety. Its distinct chemical properties make it a valuable subject of study in medicinal chemistry and other scientific disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydro-N-boc-1-naphthalenamine typically involves multiple steps. One common method includes the Vilsmeier-Haack reaction to introduce the dichlorophenyl group onto the naphthalene ring . This is followed by the reduction of the intermediate product to form the tetrahydro derivative. The final step involves the protection of the amine group with a Boc (tert-butoxycarbonyl) group to yield the desired compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of efficient catalysts and reaction conditions to maximize yield and purity. The process may also involve continuous flow reactors to ensure consistent production and scalability .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydro naphthalene ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can further modify the dichlorophenyl group or the naphthalene ring, producing different reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like sodium methoxide and various organometallic compounds are employed for substitution reactions.
Major Products:
Scientific Research Applications
Chemistry: In chemistry, trans-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydro-N-boc-1-naphthalenamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds .
Biology: The compound is studied for its potential biological activities. Researchers investigate its interactions with various biological targets to understand its effects and potential therapeutic applications .
Medicine: In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its structure suggests it may interact with specific receptors or enzymes, making it a candidate for the treatment of central nervous system disorders .
Industry: In the industrial sector, the compound’s derivatives are used in the development of new materials and chemical products. Its unique properties make it valuable for various applications, including the production of pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of trans-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydro-N-boc-1-naphthalenamine involves its interaction with specific molecular targets. The compound is believed to modulate the activity of certain receptors or enzymes in the central nervous system, leading to its observed effects. The exact pathways and targets are still under investigation, but preliminary studies suggest it may influence neurotransmitter systems and signal transduction pathways .
Comparison with Similar Compounds
- trans-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydro-1-naphthalenamine
- trans-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydro-N-methyl-1-naphthalenamine
- N-[4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-yl]formamide
Comparison: Compared to its similar compounds, trans-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydro-N-boc-1-naphthalenamine is unique due to the presence of the Boc protecting group. This group enhances the compound’s stability and solubility, making it more suitable for certain applications. Additionally, the Boc group can be selectively removed under mild conditions, allowing for further functionalization and derivatization .
Properties
IUPAC Name |
tert-butyl N-[(1R,4S)-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-yl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23Cl2NO2/c1-21(2,3)26-20(25)24-19-11-9-14(15-6-4-5-7-16(15)19)13-8-10-17(22)18(23)12-13/h4-8,10,12,14,19H,9,11H2,1-3H3,(H,24,25)/t14-,19+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVQCUUBEAJLJHR-IFXJQAMLSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(C2=CC=CC=C12)C3=CC(=C(C=C3)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CC[C@H](C2=CC=CC=C12)C3=CC(=C(C=C3)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23Cl2NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50654532 |
Source
|
Record name | tert-Butyl [(1R,4S)-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-yl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50654532 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
392.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1217630-23-3 |
Source
|
Record name | tert-Butyl [(1R,4S)-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-yl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50654532 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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